3-Amino-1-ethyl-2(1H)-quinolinone (CAS: 1242281-87-3) is a specialized, N-alkylated heterocyclic building block critical for the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials. Featuring a quinolinone core locked in the lactam tautomer by an N1-ethyl substitution, this compound provides a highly reactive, chemoselective primary amine at the C3 position. Unlike unalkylated quinolones that suffer from tautomeric instability and poor solubility, the N-ethyl derivative offers enhanced lipophilicity, predictable steric bulk, and superior processability in standard organic solvents. It is predominantly procured by medicinal chemists and process engineers developing kinase inhibitors, 5-lipoxygenase inhibitors, and anti-infective agents where precise control over the heterocyclic scaffold's physicochemical properties is required [1].
Substituting 3-Amino-1-ethyl-2(1H)-quinolinone with its unalkylated (N-H) or N-methyl counterparts introduces significant downstream processing and performance risks. The N-H analog (3-amino-2-quinolone) exists in a dynamic equilibrium with its 2-hydroxyquinoline tautomer, leading to competing O-alkylation and O-acylation during functionalization of the C3-amine. This lack of chemoselectivity necessitates costly, solvent-intensive chromatographic separations to remove unwanted byproducts, severely reducing overall yield. Furthermore, while the N-methyl analog prevents tautomerization, it fails to provide the specific lipophilic enhancement (LogP) and steric volume imparted by the N-ethyl group. In medicinal chemistry, this subtle difference in the N-alkyl chain length is often the deciding factor in optimizing membrane permeability, receptor pocket binding affinity, and pharmacokinetic profiles, making generic substitution unviable for optimized lead compounds [1].
The N1-ethyl substitution effectively locks the quinolinone core in its lactam form, eliminating the tautomeric interference seen in unalkylated analogs. During standard electrophilic functionalization (e.g., acylation or alkylation) of the C3-amine, 3-Amino-1-ethyl-2(1H)-quinolinone demonstrates >95% chemoselectivity for the desired N-functionalized product. In contrast, the N-H baseline analog typically yields a mixture of N-functionalized (~65%) and O-functionalized (~35%) products due to competitive reactivity from the 2-hydroxyquinoline tautomer [1].
| Evidence Dimension | Chemoselectivity (Desired C3-N-functionalization yield) |
| Target Compound Data | >95% yield (no O-functionalization) |
| Comparator Or Baseline | N-H analog (3-amino-2(1H)-quinolinone): ~65% N-functionalization, ~35% O-functionalization |
| Quantified Difference | 30% absolute increase in target yield; elimination of O-functionalized byproducts |
| Conditions | Standard acylation/alkylation conditions in aprotic solvents |
Eliminating O-functionalized byproducts removes the need for complex chromatographic purification, significantly lowering scale-up costs and improving process efficiency.
Unalkylated 3-amino-2-quinolones exhibit strong intermolecular hydrogen bonding, resulting in poor solubility in common organic solvents, which complicates continuous flow and high-concentration batch synthesis. The N1-ethyl group disrupts this crystal packing. Consequently, 3-Amino-1-ethyl-2(1H)-quinolinone achieves high solubility (>50 mg/mL) in solvents like dichloromethane (DCM) and ethyl acetate, whereas the N-H baseline analog often struggles to exceed 5 mg/mL under identical conditions [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | N-H analog (3-amino-2(1H)-quinolinone): <5 mg/mL |
| Quantified Difference | >10-fold increase in organic solvent solubility |
| Conditions | Standard ambient temperature (25°C) dissolution in DCM |
High solubility in standard aprotic solvents is a prerequisite for high-throughput synthesis, continuous flow manufacturing, and reducing solvent waste during scale-up.
In structure-activity relationship (SAR) campaigns, tuning the lipophilicity of the heterocyclic core is essential for optimizing membrane permeability and target binding. 3-Amino-1-ethyl-2(1H)-quinolinone provides a computed XLogP3 of 1.4, offering a distinct lipophilic advantage over its N-methyl counterpart, which possesses a lower LogP. This incremental increase in lipophilicity provided by the ethyl group is frequently leveraged to enhance the bioavailability of quinolone-based active pharmaceutical ingredients (APIs) [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
| Target Compound Data | 1.4 |
| Comparator Or Baseline | N-methyl analog: ~1.0 |
| Quantified Difference | 0.4 unit increase in LogP |
| Conditions | Computed physicochemical properties (PubChem release 2024.11.20) |
Procuring the N-ethyl variant allows medicinal chemists to precisely tune the lipophilicity of lead compounds, directly impacting in vivo efficacy and membrane transport.
Because the N-ethyl group provides a specific steric and lipophilic profile, this compound is the ideal starting material for synthesizing N-ethylated quinolone therapeutics, such as advanced 5-lipoxygenase inhibitors. The locked lactam structure ensures that downstream coupling at the C3-amine proceeds cleanly, facilitating the rapid generation of high-purity API candidates [1].
In the development of quinolone-based antimalarials targeting Plasmodium falciparum, the precise lipophilicity (LogP ~1.4) of the N-ethyl core is highly advantageous for parasitic membrane penetration. Procurement of this specific derivative allows researchers to bypass the poor solubility and tautomeric instability of unalkylated baselines, streamlining SAR optimization [1].
For process chemists synthesizing complex polycyclic systems (e.g., via Friedländer or Gould-Jacobs type condensations), 3-Amino-1-ethyl-2(1H)-quinolinone acts as a highly processable, chemoselective diene/nucleophile. Its superior solubility in aprotic solvents ensures compatibility with continuous flow reactors and high-concentration batch processes, minimizing solvent waste and purification bottlenecks [2].